3-Cyano-3'-pyrrolidinomethyl benzophenone
Overview
Description
- It is categorized as a heterocyclic building block and contains both a pyrrolidine ring and a benzophenone moiety .
Molecular Structure Analysis
The molecular structure of 3-Cyano-3’-pyrrolidinomethyl benzophenone consists of a central pyrrolidine ring attached to a benzophenone group. The cyano group (-CN) is also present, contributing to its overall structure .
Scientific Research Applications
Oxidation and Degradation
Benzophenone-3 has been studied for its degradation in water treatment processes. The oxidation by potassium permanganate (KMnO_4) has shown that BP-3 can be efficiently degraded, suggesting its application in environmental remediation. The study by Cao et al. (2021) provided insights into the kinetics and by-products of BP-3 degradation, indicating potential applications in water treatment technologies (Cao et al., 2021).
Photocatalytic Degradation
Research has also focused on the photocatalytic degradation of BP-3 using titanium dioxide, highlighting its persistence in the environment and the need for effective degradation methods. This approach indicates the use of benzophenone derivatives in studying photocatalytic processes for environmental decontamination (Zúñiga-Benítez et al., 2016).
Environmental and Health Impact
Studies on the widespread occurrence and potential endocrine-disrupting effects of BP-3 emphasize the importance of understanding its environmental and health impacts. These investigations are crucial for developing safer UV filters and for regulatory purposes, indicating research applications in toxicology and environmental health (Kim & Choi, 2014).
Reproductive Toxicity
The reproductive toxicity of BP-3 has been a subject of investigation, revealing its effects on endocrine functions and reproductive parameters in various organisms. Such studies are vital for assessing the safety of chemical compounds used in consumer products, indicating applications in reproductive toxicology (Ghazipura et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-13-15-5-3-7-17(11-15)19(22)18-8-4-6-16(12-18)14-21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYVGRXUMWOZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643186 | |
Record name | 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-12-2 | |
Record name | 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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